molecular formula C20H21ClN2 B122545 8-Dechloro-9-chloro-N-methyl Desloratadine CAS No. 38092-88-5

8-Dechloro-9-chloro-N-methyl Desloratadine

Cat. No. B122545
CAS RN: 38092-88-5
M. Wt: 324.8 g/mol
InChI Key: WFLOLUGQOGHZRL-UHFFFAOYSA-N
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Description

8-Dechloro-9-chloro-N-methyl Desloratadine, also known as Desloratadine, is a medication used to treat allergies. It is a tricyclic antihistamine, and is a metabolite of loratadine. It is used to treat allergic rhinitis, chronic idiopathic urticaria, and skin itching. It is available in oral and topical formulations, and is also available as a nasal spray. Desloratadine is a potent and selective H1-receptor antagonist, and is considered to be a long-acting and effective antihistamine.

Scientific research applications

Pharmacologic Profile and Applications

8-Dechloro-9-chloro-N-methyl Desloratadine, as a derivative of desloratadine, inherits the pharmacologic profile that offers notable benefits in histamine H1-receptor binding potency and H1 selectivity. Desloratadine, used in treating allergic rhinitis and chronic urticaria, demonstrates no significant adverse events even at high doses and is nonsedating, devoid of antimuscarinic effects, and exhibits novel antiallergic and anti-inflammatory properties, which might be relevant to its clinical efficacy (Henz, 2001).

Safety and Pharmacokinetics

Research on desloratadine has also touched upon its safety and pharmacokinetics, highlighting its favorable sedation profile and efficacy in treating allergic rhinitis (AR) and chronic idiopathic urticaria (CIU). Despite phenotypic polymorphism in its metabolism, increased exposure in poor metabolisers of desloratadine does not alter its safety and tolerability profile, underscoring its broad application in allergic disease treatment without significant concerns over cardiovascular safety (Prenner et al., 2006).

Environmental Persistence and Behavior

Beyond its medical applications, studies on related compounds like Dechlorane Plus (DP) have shown global ubiquity and environmental persistence, indicating a potential environmental impact. While not directly about 8-Dechloro-9-chloro-N-methyl Desloratadine, research on DP and its analogs underscores the importance of understanding the environmental behaviors of chlorinated compounds used in medical and industrial applications. These studies have confirmed DP's global presence, suggesting similar compounds may also persist and bioaccumulate, necessitating further research to assess exposures and toxicological effects (Wang et al., 2016; Sverko et al., 2011).

Anti-Inflammatory and Antiallergic Properties

The anti-inflammatory and antiallergic properties of desloratadine, from which 8-Dechloro-9-chloro-N-methyl Desloratadine is derived, have been emphasized, reflecting on its role in allergic reaction management. Histamine interaction with H1-receptors, which are suppressed by desloratadine, illustrates its mechanism in moderating immune and endothelial responses in allergic inflammation. This suppression, alongside the drug's inhibition of inflammatory mediators and cytokines, points to its significant potential in anti-inflammatory therapy (Canonica & Blaiss, 2011).

properties

IUPAC Name

14-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2/c1-23-11-8-15(9-12-23)19-18-13-17(21)7-6-14(18)4-5-16-3-2-10-22-20(16)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLOLUGQOGHZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC(=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546059
Record name 9-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Dechloro-9-chloro-N-methyl Desloratadine

CAS RN

38092-88-5
Record name 9-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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